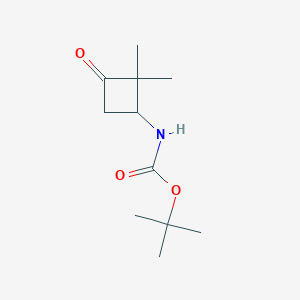
6-Brom-2-chlor-3-methoxypyridin
Übersicht
Beschreibung
6-Bromo-2-chloro-3-methoxypyridine is an important organic compound widely used as an intermediate in various chemical syntheses. This compound is characterized by its pyridine ring substituted with bromine, chlorine, and methoxy groups, making it a versatile building block in organic chemistry .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-chloro-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: Research into new drug candidates often involves this compound due to its versatile reactivity.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in organic chemistry for carbon–carbon bond forming .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially act as an organoboron reagent . These reactions typically involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds .
Pharmacokinetics
Similar compounds have been reported to have high gi absorption and are bbb permeant .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds .
Action Environment
Similar compounds are generally stored at 2-8 ℃ in a nitrogen environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-methoxypyridine typically involves electrophilic substitution reactions on a pyridine ring. One common method includes the reaction of pyridine with bromine and sodium bromide in a solvent to form 2-bromopyridine. This intermediate is then subjected to nucleophilic substitution with copper(I) chloride and methanol to yield 6-Bromo-2-chloro-3-methoxypyridine .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient and scalable production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-chloro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Complex organic molecules with extended carbon chains are typically produced.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-chloro-3-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
- 2-Bromo-6-methylpyridine
Uniqueness: 6-Bromo-2-chloro-3-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
6-bromo-2-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTGXQKYYONNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1446764.png)











